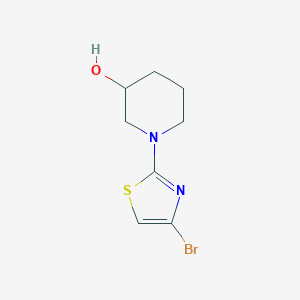
1-(4-Bromothiazol-2-YL)piperidin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE is a heterocyclic compound that features a piperidine ring substituted with a hydroxyl group and a thiazole ring substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.
Bromination: The bromine atom can be introduced via bromination reactions using bromine or N-bromosuccinimide.
Industrial Production Methods
Industrial production of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of 2-(3-OXOPIPERIDIN-1-YL)-4-BROMOTHIAZOLE.
Reduction: Formation of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-THIAZOLE.
Substitution: Formation of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-AZIDOTHIAZOLE or 2-(3-HYDROXYPIPERIDIN-1-YL)-4-CYANOTHIAZOLE.
Wissenschaftliche Forschungsanwendungen
2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-HYDROXYPIPERIDIN-1-YL)-4-CHLOROTHIAZOLE: Similar structure but with a chlorine atom instead of bromine.
2-(3-HYDROXYPIPERIDIN-1-YL)-4-FLUOROTHIAZOLE: Similar structure but with a fluorine atom instead of bromine.
2-(3-HYDROXYPIPERIDIN-1-YL)-4-IODOTHIAZOLE: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Eigenschaften
Molekularformel |
C8H11BrN2OS |
|---|---|
Molekulargewicht |
263.16 g/mol |
IUPAC-Name |
1-(4-bromo-1,3-thiazol-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C8H11BrN2OS/c9-7-5-13-8(10-7)11-3-1-2-6(12)4-11/h5-6,12H,1-4H2 |
InChI-Schlüssel |
VJELERUNFWMQAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC(=CS2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


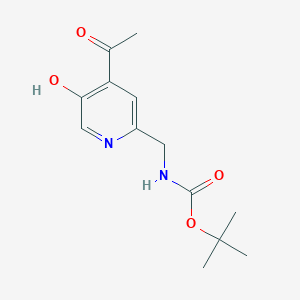
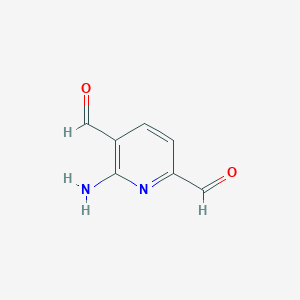
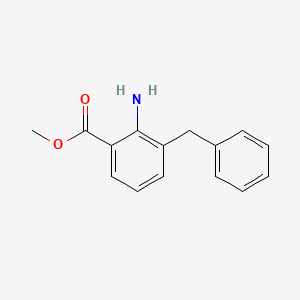
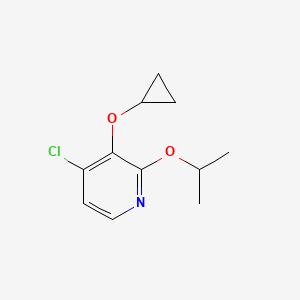
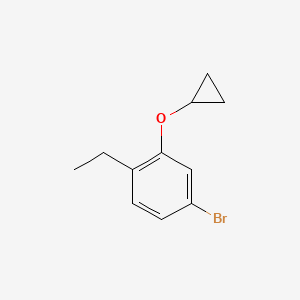

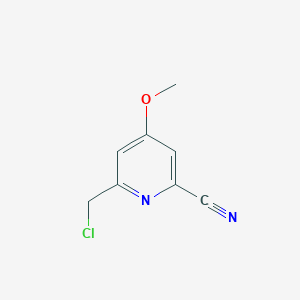

![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)





